D-Arabitol-13C-1
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Overview
Description
D-Arabitol-13C-1: is a stable isotope-labeled compound, specifically a 13C-labeled form of D-ArabitolThe 13C labeling makes it particularly useful in scientific research, especially in metabolic studies and tracer experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Arabitol can be synthesized through the catalytic reduction of D-lyxose under alkaline conditions using Raney nickel as a catalyst.
Biosynthesis: D-Arabitol can be produced biologically using microorganisms such as Metschnikowia reukaufii and Zygosaccharomyces rouxii. The fermentation process involves optimizing medium composition and fermentation conditions to increase yield. .
Industrial Production Methods: Industrial production of D-Arabitol primarily relies on microbial fermentation due to its cost-effectiveness and environmental benefits. The process involves the use of specific strains of yeast or fungi that can convert glucose or other sugars into D-Arabitol under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Arabitol can undergo oxidation to form D-xylulose or D-arabinose. Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: D-Arabitol can be reduced to form other sugar alcohols, such as xylitol, using reducing agents like sodium borohydride.
Substitution: D-Arabitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, esterifying agents.
Major Products:
Oxidation: D-xylulose, D-arabinose.
Reduction: Xylitol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a tracer in metabolic studies due to its 13C labeling, allowing researchers to track its metabolic pathways and interactions .
- Employed in the synthesis of other chemical compounds, such as xylitol and D-xylulose .
Biology:
- Utilized in studies of microbial metabolism, particularly in understanding the metabolic pathways of pentose sugars in yeast and fungi .
- Investigated for its role in the production of biofuels and other value-added bioproducts from lignocellulosic biomass .
Medicine:
- Studied for its potential neurotoxic effects when accumulated in the human body .
- Explored as a low-calorie sweetener for diabetic patients due to its low caloric value and insulin-independent metabolism .
Industry:
Mechanism of Action
Mechanism of Action: D-Arabitol-13C-1 exerts its effects primarily through its metabolic pathways. In microorganisms, it is metabolized via the pentose phosphate pathway, where it is converted to D-xylulose and subsequently to other intermediates. The 13C labeling allows for precise tracking of these metabolic processes .
Molecular Targets and Pathways:
Pentose Phosphate Pathway: D-Arabitol is converted to D-xylulose, which enters the pentose phosphate pathway.
Enzymes Involved: D-arabitol dehydrogenase, xylulose kinase, and other related enzymes.
Comparison with Similar Compounds
Xylitol: Another sugar alcohol with similar properties, used as a low-calorie sweetener.
L-Arabitol: The enantiomer of D-Arabitol, with similar chemical properties but different biological activities.
Sorbitol: A sugar alcohol used in food and pharmaceutical industries as a sweetener and humectant.
Uniqueness:
13C Labeling: The 13C labeling of D-Arabitol-13C-1 makes it unique for use in tracer studies and metabolic research.
Metabolic Pathways: D-Arabitol has distinct metabolic pathways compared to other sugar alcohols, making it valuable for specific biochemical studies
Properties
Molecular Formula |
C5H12O5 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2R,3R,4R)-(213C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i3+1/t3-,4-,5+ |
InChI Key |
HEBKCHPVOIAQTA-PSKBJHQASA-N |
Isomeric SMILES |
C([C@H]([C@H]([13C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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